molecular formula C10H6ClF3N2O2 B1388473 Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1186405-14-0

Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1388473
CAS RN: 1186405-14-0
M. Wt: 278.61 g/mol
InChI Key: KTDGNCMXDISLSA-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1186405-14-0 . It has a molecular weight of 278.62 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of this compound is C10H6ClF3N2O2 . The InChI Code is 1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 97 - 98 degrees Celsius . It is solid in physical form .

Scientific Research Applications

Pharmaceutical Research

This compound is a part of the imidazopyridine family, which is recognized for its broad range of applications in medicinal chemistry . It serves as a key scaffold in drug development due to its structural characteristics that allow for the creation of compounds with diverse biological activities. The imidazole ring, in particular, is known for its presence in various pharmacologically active molecules.

Antibacterial and Antimycobacterial Agents

Imidazole derivatives, including those related to the given compound, have been studied for their antibacterial and antimycobacterial properties . They are particularly significant in the fight against antibiotic-resistant strains of bacteria, offering a potential pathway for new therapeutic agents.

Antitumor Activity

The structural motif of imidazopyridine is also explored for its antitumor applications. Compounds with this core structure have been evaluated for their efficacy in inhibiting the growth of various cancer cell lines, providing a foundation for the development of new anticancer drugs .

Material Science

Due to its structural character, imidazopyridine derivatives are useful in material science. They can be incorporated into materials to impart specific chemical properties, such as enhanced stability or reactivity, which are valuable in the development of advanced materials .

Chemical Synthesis

The compound can be used as an intermediate in the synthesis of more complex chemical entities. Its reactive sites allow for various chemical transformations, making it a versatile building block in synthetic organic chemistry .

Biological Studies

In life sciences, imidazopyridine derivatives are used to study biological pathways and processes. They can act as probes or inhibitors, helping to elucidate the mechanisms of action of various enzymes and receptors .

Anti-Tuberculosis Research

Recent studies have shown that imidazopyridine analogues demonstrate significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the potential of such compounds in the development of new anti-tuberculosis drugs .

Proteomics Research

Lastly, this compound is utilized in proteomics research, where it may be involved in the study of protein interactions and functions. Its unique structure can interact with proteins in a specific manner, aiding in the identification of novel protein targets for drug discovery .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGNCMXDISLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC=CN2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
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Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
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Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
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Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
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Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
Reactant of Route 6
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate

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